Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities
Preparation Methods
The synthesis of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through several routes. One common method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Another approach is the condensation of thioformamide with bromoacetopropanol or with y,y-dichloro-y,ydiacetodipropyl ether . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound could be explored for similar biological activities.
Industrial Applications: Thiazole compounds are used in the production of dyes, fungicides, and chemical reaction accelerators.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions involving thiazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives often interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparison with Similar Compounds
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent known for its activity against certain types of cancer.
Abafungin: An antifungal agent used to treat fungal infections
Properties
IUPAC Name |
ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-16-11(15)10-6(2)12-9(18-10)4-8-13-7(14)5-17-8/h5,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYAOZHZZXFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2=NC(=CS2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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